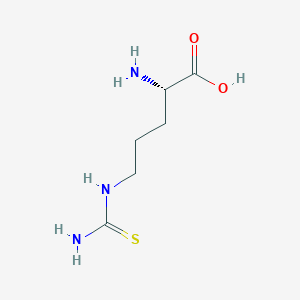

L-thiocitrulline

Overview

Description

L-Thiocitrulline (γ-thioureido-L-norvaline) is a potent, stereospecific inhibitor of nitric oxide synthases (NOS), enzymes responsible for nitric oxide (NO) production via L-arginine oxidation. It was developed by substituting the carboxamide oxygen in L-citrulline with sulfur, enhancing its affinity for NOS isoforms (neuronal, endothelial, and inducible NOS) . This compound binds reversibly to the heme cofactor in NOS, inducing a Type II spectral shift, indicative of a high-spin to low-spin transition in heme iron, likely through sulfur ligation . In vivo, it effectively reverses hypotension in septic shock models, demonstrating rapid pressor effects at low doses (20 mg/kg in rats) .

Preparation Methods

Thiocitrulline can be synthesized through several methods. One common synthetic route involves the modification of N-alpha-benzyloxycarbonyl-L-ornithine. The compound is treated with concentrated ammonia to convert it into L-arginine, which is then further modified to produce thiocitrulline . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thiocitrulline undergoes various chemical reactions, including:

Oxidation: Thiocitrulline can be oxidized to form disulfide bonds.

Reduction: It can be reduced to form thiols.

Substitution: Thiocitrulline can undergo substitution reactions where the thioureido group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions.

Scientific Research Applications

Nitric Oxide Synthase Inhibition

L-thiocitrulline acts as a potent inhibitor of nitric oxide synthase (NOS), particularly the neuronal and endothelial isoforms. Its mechanism involves competitive inhibition with L-arginine, which is the natural substrate for NOS. This property has significant implications for conditions characterized by excessive nitric oxide production, such as septic shock.

- Case Study: Septic Shock

Research indicates that this compound can serve as a pressor agent in both normal and endotoxemic rats, suggesting its utility in treating hypotension associated with septic shock. In vivo studies demonstrated that this compound effectively counteracts the hypotensive effects induced by lipopolysaccharides and interferon-gamma .

Neuroprotection

The neuroprotective effects of this compound have been explored in models of intracerebral hemorrhage (ICH). S-methyl-L-thiocitrulline (SMTC), a derivative, has been shown to protect against brain injuries and improve neurological function post-ICH.

- Case Study: Intracerebral Hemorrhage

In animal studies, administration of SMTC significantly reduced neuronal death and improved outcomes related to microvascular integrity after ICH. The treatment also decreased the activation of gelatinolytic enzymes in the perihematomal region, indicating a protective effect on brain tissue .

Urological Applications

This compound has also been studied for its effects on bladder function and urethral sphincter control. Its administration can modulate detrusor contractions and urethral sphincter tonus.

- Case Study: Rat Micturition Reflex

A study involving S-methyl-L-thiocitrulline showed that intrathecal administration led to significant inhibition of urethral sphincter relaxation and detrusor contractions in rats. The effects were reversible with L-arginine administration, highlighting the compound's role in regulating micturition .

Cardiovascular Health

The compound's ability to influence vascular responses makes it relevant for cardiovascular applications. S-alkyl-L-thiocitrullines have demonstrated strong pressor activity in normotensive models, indicating potential use in managing blood pressure-related conditions.

- Research Findings

Studies have shown that S-methyl-L-thiocitrulline can reverse hypotension in experimental models, suggesting its application in treating conditions where blood pressure stabilization is necessary .

Summary Table of Applications

Mechanism of Action

Thiocitrulline exerts its effects primarily by inhibiting nitric oxide synthase. It competes with L-arginine for binding to the enzyme, thereby reducing the production of nitric oxide. This inhibition is stereospecific and reversible, making thiocitrulline a potent and selective inhibitor. The molecular targets involved include the heme-binding domain of nitric oxide synthase, where thiocitrulline interacts with the enzyme’s active site .

Comparison with Similar Compounds

Structural and Functional Differences

*L-NMA causes mechanism-based irreversible inhibition over time .

Key Findings

Binding Affinity and Selectivity: this compound exhibits higher affinity for nNOS (Ki = 0.06 µM) than iNOS (Ki = 3.65 µM) in rat models, though human isoform selectivity remains unconfirmed . Its methyl derivative, S-methyl-L-thiocitrulline, shows 10-fold greater potency than L-NMA (Ki = 0.01–0.1 µM) . L-NNA, another neutral inhibitor, binds tightly but dissociates slowly, limiting therapeutic utility .

Mechanistic Differences: this compound’s sulfur atom likely acts as a sixth ligand to heme iron, altering spin state and blocking electron transfer required for NO synthesis .

Pharmacokinetic and Therapeutic Advantages: Neutral charge enables transport via non-cationic pathways, improving tissue distribution compared to cationic L-NMA . In septic rats, this compound rapidly normalizes blood pressure without sustaining NO production via metabolite recycling .

Spectral and Kinetic Evidence :

- Type II spectral shifts (peak at 435 nm, trough at 392 nm) confirm direct heme interaction, distinct from L-arginine’s Type I spectra .

- Competitive inhibition kinetics (Ki ≈ 4–20% of L-arginine’s Km) highlight its role as a substrate analog .

Research Implications and Limitations

- Therapeutic Potential: Co-administration with L-NMA may achieve broader NOS inhibition due to complementary transport mechanisms .

- Unresolved Questions : Temperature-dependent spin-state equilibria (observed via EPR) warrant further study to clarify heme interactions .

Tables

Table 1: Comparative Inhibition Constants (Ki) of NOS Inhibitors

| Compound | nNOS (Ki, µM) | iNOS (Ki, µM) | eNOS (Ki, µM) | Source |

|---|---|---|---|---|

| This compound | 0.06 | 3.65 | 1.5* | |

| L-NMA | 0.18 | 6.0 | 2.0 | |

| S-Methyl-L-thiocitrulline | 0.01 | 0.1 | 0.05 |

*Estimated from aortic ring assays .

Table 2: Spectral and Functional Properties

| Property | This compound | L-NMA | L-Arginine |

|---|---|---|---|

| Spectral Shift Type | Type II (435 nm peak) | Type I (380 nm peak) | Type I (380 nm peak) |

| Heme Iron Spin State | Low-spin transition | No shift | High-spin stabilization |

| Reversibility | Rapid (~30 s) | Irreversible | N/A |

Biological Activity

L-thiocitrulline, also known as gamma-thioureido-L-norvaline, is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). This article explores its mechanisms of action, effects in various biological contexts, and potential therapeutic applications.

This compound acts primarily as a competitive inhibitor of NOS, which catalyzes the conversion of L-arginine to nitric oxide (NO) and citrulline. Studies have shown that this compound binds to the heme group of NOS, altering the enzyme's activity and inhibiting the production of NO. Its binding affinity is notably high, with a Ki value suggesting that it competes effectively with L-arginine for the active site on NOS .

Key Findings:

- Inhibition Type : Competitive with L-arginine (Ki approximately 4-20% of KArgm).

- Binding Characteristics : Induces a "Type II" difference spectrum in heme iron, indicating a significant interaction through thioureido sulfur .

- Physiological Effects : Demonstrated potent pressor effects in vivo, suggesting potential utility in conditions characterized by hypotension, such as septic shock .

1. Cardiovascular Implications

This compound has been studied for its effects on vascular function. It has shown promise in modulating blood pressure and vascular tone through its inhibitory action on NOS. In models of endotoxemia, it exhibited significant pressor responses, indicating its potential role in managing septic shock-related hypotension .

2. Neuropharmacology

The inhibition of NO production by this compound has implications for neuropharmacology. Research indicates that NOS inhibitors can produce anxiolytic and antidepressant-like effects in animal models. This suggests that this compound may also influence mood and anxiety disorders by modulating NO levels in the central nervous system .

3. Immune Response Modulation

Recent studies have highlighted the role of this compound in modulating immune responses. It enhances T-cell activation while inhibiting regulatory T-cell (Treg) function, which could have implications for autoimmune diseases and transplant rejection scenarios .

Table 1: Summary of Key Studies on this compound

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Management of Hypotension : Particularly useful in septic shock where NO overproduction leads to vasodilation and hypotension.

- Treatment of Mood Disorders : As a potential adjunct therapy for anxiety and depression through modulation of NO pathways.

- Autoimmunity and Transplantation : Its ability to enhance T-cell responses while inhibiting Treg activity presents opportunities for research into autoimmune therapies and transplant tolerance.

Q & A

Q. What experimental methodologies are most robust for characterizing L-thiocitrulline’s binding affinity to nitric oxide synthase (NOS) isoforms?

To study this compound’s binding kinetics and selectivity for neuronal NOS (nNOS) versus other isoforms, employ a combination of electron paramagnetic resonance (EPR) spectroscopy and competitive inhibition assays . EPR can directly monitor ligand-induced perturbations in the heme cofactor environment, as demonstrated by shifts in g-values (e.g., from g = 7.33 to 7.70 in nNOS upon this compound binding) . Pair this with enzyme activity assays under standardized conditions (e.g., pH, cofactor concentrations) to resolve discrepancies in reported Ki values between species (e.g., rat vs. human nNOS) . Ensure reproducibility by documenting buffer compositions, enzyme sources, and assay temperatures in line with guidelines for experimental transparency .

Q. How can researchers address contradictions in this compound’s isoform selectivity across studies?

Contradictions often arise from heterogeneous assay conditions or species-specific enzyme variations . For example, this compound shows higher affinity for rat nNOS (Ki = 0.6 µM) compared to recombinant human nNOS, likely due to differences in heme coordination or buffer ionic strength . To resolve this:

- Conduct comparative assays using identical protocols across isoforms.

- Validate findings with structural techniques like X-ray crystallography or molecular docking to identify residue-level interactions (e.g., sulfur-mediated coordination to the heme iron) .

- Report all variables (e.g., enzyme purity, cofactors) as per analytical chemistry standards .

Q. What computational strategies are effective for designing this compound derivatives with enhanced nNOS selectivity?

Advanced in silico methods such as FlexX docking and molecular dynamics simulations can optimize this compound’s scaffold. For example:

- Replace the guanidine group’s sulfur atom with bioisosteres to improve heme coordination .

- Hybridize this compound with imidazole moieties to exploit active-site hydrogen bonding (e.g., compound 30 in ).

- Validate predictions with binding free energy calculations (e.g., MM-GBSA) and cross-check against experimental IC50 values. Ensure computational workflows adhere to reproducibility standards by sharing force field parameters and docking scripts .

Q. How should researchers structure a hypothesis-driven study on this compound’s therapeutic potential in neurological disorders?

Apply the PICOT framework to define:

- Population/Problem : Specific disease models (e.g., neuropathic pain in rodents).

- Intervention : Dose-response studies of this compound versus conventional NOS inhibitors.

- Comparison : Baseline NO levels or behavioral outcomes.

- Outcome : Metrics like reduced oxidative stress or improved motor function.

- Timeframe : Acute vs. chronic administration timelines .

Incorporate blinded experimental design and power analysis to ensure statistical validity, as recommended in preclinical research guidelines .

Q. What analytical techniques are critical for confirming this compound’s purity and stability in experimental formulations?

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%).

- Mass spectrometry (MS) for molecular weight confirmation and degradation product identification.

- Stability studies under physiological conditions (e.g., pH 7.4, 37°C) to quantify half-life.

Document these protocols in the Methods section, including column specifications, mobile phases, and calibration curves, following analytical chemistry reporting standards .

Q. How can researchers optimize in vivo pharmacokinetic studies of this compound?

- Use radiolabeled analogs (e.g., <sup>14</sup>C-L-thiocitrulline) for precise biodistribution tracking.

- Employ microdialysis in target tissues (e.g., brain) to measure unbound drug concentrations.

- Apply compartmental modeling to estimate absorption rates and clearance.

Address species-specific metabolism by comparing rodent and primate data, and validate assays with positive controls (e.g., L-arginine) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in enzyme inhibition assays?

- Fit data to nonlinear regression models (e.g., Hill equation) to derive IC50 and Hill coefficients.

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Report confidence intervals and effect sizes to contextualize clinical relevance.

Avoid overinterpreting outliers; instead, perform Grubbs’ test for exclusion criteria .

Q. How should contradictory findings about this compound’s redox interactions be reconciled?

Some studies suggest this compound modulates reactive oxygen species (ROS), while others report no effect. To reconcile:

Properties

IUPAC Name |

(2S)-2-amino-5-(carbamothioylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGWACHYAMTLAF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156719-37-8 | |

| Record name | Thiocitrulline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.